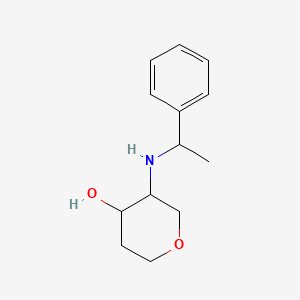

3-(1-Phenylethylamino)oxan-4-ol

Description

Contextualization within Oxane Chemistry and Substituted Heterocycles

The structural foundation of the compound is the oxane ring, a six-membered saturated heterocycle containing one oxygen atom, also known as tetrahydropyran (B127337) (THP). chemicalbook.comnih.gov Heterocyclic compounds, cyclic molecules containing at least two different elements in the ring, are ubiquitous in chemistry and biology. youtube.com Nitrogen- and oxygen-containing heterocycles are particularly prevalent scaffolds in a vast array of U.S. FDA-approved pharmaceuticals. mdpi.com

The oxane ring is a common feature in many natural products, particularly carbohydrates (in its pyranose form) and polyether antibiotics. wikipedia.orgorganic-chemistry.org Its prevalence has driven the development of numerous synthetic methodologies for the construction of substituted tetrahydropyrans. These methods are crucial as the precise placement of substituents on the ring dictates the molecule's three-dimensional shape and, consequently, its biological activity.

Table 1: Properties of the Parent Oxane (Tetrahydropyran) Ring

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 88 °C |

| Density | 0.889 g/mL |

| General Class | Saturated Oxygen Heterocycle |

This table presents general properties of the unsubstituted tetrahydropyran ring system.

Relevance of Chiral 1-Phenylethylamine (B125046) Moieties in Asymmetric Synthesis

The 1-phenylethylamine group attached to the oxane ring is one of the most versatile and widely used chiral components in asymmetric synthesis. nih.govnih.gov Available in both enantiomeric forms, (R)- and (S)-1-phenylethylamine, it serves as a "chiral auxiliary"—a temporary chiral handle that is attached to a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction. nbinno.comresearchgate.net

This strategy allows for the diastereoselective synthesis of new stereocenters. nih.gov The bulky phenyl group of the auxiliary creates a sterically hindered environment, forcing incoming reagents to approach the molecule from a specific direction, thereby favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved, yielding an enantiomerically enriched product. This moiety is instrumental in the synthesis of chiral building blocks for natural products and medicinal substances. nih.gov

Key applications of 1-phenylethylamine in synthesis include:

Resolution of racemic mixtures.

As a chiral auxiliary in diastereoselective alkylations and aldol reactions. nih.gov

As a component of chiral ligands for asymmetric catalysis. nih.gov

In the construction of modular chiral organocatalysts. nih.gov

Overview of the Amino Alcohol Scaffold in Complex Molecule Research

The 1,2-amino alcohol motif, where an amino group and a hydroxyl group are attached to adjacent carbon atoms (C3 and C4 of the oxane ring in this case), is a privileged structural unit in organic chemistry. westlake.edu.cn This scaffold is a core component of numerous pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn Furthermore, chiral amino alcohols are crucial as ligands in asymmetric catalysis, capable of coordinating to metal centers to create highly effective and selective catalysts. alfa-chemistry.com

The development of synthetic methods to access chiral β-amino alcohols is a major focus of chemical research. diva-portal.org Strategies often involve:

Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org

Ring-opening of epoxides or aziridines with amine or oxygen nucleophiles, respectively. westlake.edu.cn

Reduction of α-amino ketones or α-hydroxy imines. westlake.edu.cn

Asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn

The presence of this scaffold within the 3-(1-Phenylethylamino)oxan-4-ol structure highlights its role as a potential building block or intermediate in the synthesis of more complex and biologically relevant molecules. acs.orgnih.gov

Stereochemical Complexity and Synthetic Challenges

The structure of this compound is notable for its stereochemical richness. It contains three distinct stereocenters:

The carbon atom of the 1-phenylethylamine moiety bearing the phenyl group.

Carbon-3 of the oxane ring, to which the amino group is attached.

Carbon-4 of the oxane ring, which bears the hydroxyl group.

The presence of three stereocenters means that the compound can exist as 2³ = 8 distinct stereoisomers (four pairs of enantiomers).

Table 2: Stereochemical Features of this compound

| Feature | Description |

| Number of Stereocenters | 3 |

| Maximum Number of Stereoisomers | 8 |

| Chiral Centers | C1 of the phenylethyl group, C3 of the oxane ring, C4 of the oxane ring |

| Key Relationship | The stereoisomers exist as pairs of diastereomers and enantiomers. |

The primary synthetic challenge is the selective synthesis of a single, desired stereoisomer from this pool of eight possibilities. A common synthetic approach might involve the aminolysis of an oxane-derived epoxide with a specific enantiomer of 1-phenylethylamine. The success of such a synthesis would depend critically on controlling both the regioselectivity (whether the amine attacks C3 or C4 of the epoxide) and the diastereoselectivity of the ring-opening reaction. The inherent chirality of the 1-phenylethylamine would influence the stereochemical outcome at the newly formed stereocenters on the oxane ring, making the reaction a test case for asymmetric induction.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-phenylethylamino)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYKKNODQVBHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2COCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Elucidation and Conformational Analysis of 3 1 Phenylethylamino Oxan 4 Ol

Determination of Absolute and Relative Stereochemistry

The molecule 3-(1-Phenylethylamino)oxan-4-ol possesses multiple stereocenters, leading to the potential for several stereoisomers. Determining the precise spatial arrangement of atoms, or the absolute and relative stereochemistry, is critical for understanding its properties. This is typically achieved through a combination of spectroscopic, crystallographic, and chromatographic techniques.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative stereochemistry of diastereomers. For this compound, differences in the chemical shifts and coupling constants of the protons on the oxane ring would be expected between cis and trans isomers.

In a hypothetical analysis of cis and trans isomers, the coupling constant (³J) between the protons at C3 and C4 would be a key indicator. A larger coupling constant is typically observed for a trans-diaxial relationship, while a smaller coupling constant suggests a cis (axial-equatorial or diequatorial) arrangement. The stereochemical assignment of related amino alcohol systems has been successfully performed using NMR data from conformationally constrained derivatives. researchgate.net

Illustrative NMR Data for Stereochemical Assignment

| Proton | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Key Coupling Constants (Hz) |

|---|---|---|---|

| H3 (on ring) | ~2.8 - 3.2 | ~2.6 - 3.0 | ³J(H3-H4) ≈ 2-5 Hz (cis) |

| H4 (on ring) | ~3.6 - 4.0 | ~3.4 - 3.8 | ³J(H3-H4) ≈ 8-12 Hz (trans) |

| Methine H (side chain) | ~3.9 - 4.2 | ~3.9 - 4.2 | ³J(CH-NH) |

| Aromatic H's | ~7.2 - 7.4 | ~7.2 - 7.4 |

Note: This table is illustrative and represents expected values based on similar structures. Actual values would require experimental verification.

X-ray Crystallographic Analysis of Crystalline Forms or Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained. nih.gov The process involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to calculate the electron density map, which reveals the precise position of each atom. nih.gov

For a molecule like this compound, which may be an oil or difficult to crystallize, forming a crystalline derivative (e.g., a hydrochloride salt or a derivative with a heavy atom) is a common strategy. The absolute configuration can be determined unambiguously using anomalous dispersion effects, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Hypothetical Crystallographic Data Table

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁ mdpi.com |

| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° mdpi.com |

| Molecules per Unit Cell (Z) | 4 |

| Flack Parameter | 0.0(1) |

Note: This table presents hypothetical data based on common values for organic molecules and serves as an example of a crystallographic report.

Chiral Derivatization and Chromatographic Resolution

When stereoisomers need to be separated for individual analysis or when crystallographic methods are not feasible, chromatographic resolution is employed. This is often facilitated by chiral derivatization. A chiral derivatizing agent (CDA) reacts with the amine or alcohol group of the this compound enantiomers to form diastereomers. researchgate.net

These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com Alternatively, the underivatized enantiomers can be separated directly using a chiral stationary phase (CSP) in HPLC. mdpi.com The separation of propranolol (B1214883) enantiomers, a structurally related amino alcohol, is commonly achieved via chiral HPLC. mdpi.com

Common CDAs for amines include Mosher's acid or OPA (o-phthalaldehyde) in combination with a chiral thiol. researchgate.net The successful separation of the resulting diastereomeric products confirms the enantiomeric nature of the sample and allows for the isolation of pure enantiomers.

Conformational Preferences of the Oxane Ring System

The six-membered oxane (tetrahydropyran) ring is not planar and, similar to cyclohexane (B81311), adopts various non-planar conformations to minimize steric and torsional strain.

Ring Puckering and Conformational Isomerism

The most stable conformation for an oxane ring is the chair form. ic.ac.uklibretexts.org Like cyclohexane, the oxane ring can undergo a "ring flip" between two chair conformations, rapidly interconverting at room temperature. ic.ac.uk In this process, axial substituents become equatorial, and equatorial substituents become axial. msu.edu

Other, less stable conformations include the boat, twist-boat, and half-chair, but these are typically high-energy intermediates in the ring-flipping process and are not significantly populated at equilibrium. libretexts.org The energy barrier for the chair-to-chair interconversion in tetrahydropyran (B127337) is approximately 10 kcal/mol. ic.ac.uk

Influence of Substituents on Ring Conformation

The presence of the 1-phenylethylamino group at C3 and the hydroxyl group at C4 significantly influences the conformational equilibrium of the oxane ring. Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions. msu.edu

Therefore, the chair conformation where both the 1-phenylethylamino and hydroxyl groups are in equatorial positions is expected to be the most stable and highly populated conformer. In a trans-isomer, this would correspond to a diequatorial arrangement. In a cis-isomer, one substituent would be axial and the other equatorial. The equilibrium would strongly favor the conformer with the larger 1-phenylethylamino group in the equatorial position. The presence of multiple substituents, as seen in glucose (a substituted oxane), can effectively lock the ring into a single, dominant chair conformation. ic.ac.uk

Intermolecular and Intramolecular Hydrogen Bonding Effects on Conformation

The presence of both a hydroxyl group (-OH) and a secondary amine (-NH-) in this compound introduces the potential for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the conformational preference of the oxane ring.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the hydroxyl group at the C4 position and the amino group at the C3 position. This is most likely to occur when the substituents are in a cis relationship, allowing for the formation of a stable five-membered ring-like structure. The strength of this interaction is dependent on the distance and orientation of the donor (OH or NH) and acceptor (N or O) atoms. In a chair conformation, a cis-1,2-diequatorial or a cis-1,2-diaxial arrangement could potentially allow for such an interaction, although the diequatorial arrangement is generally more favorable to minimize steric strain. The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, increasing its stability. For example, in related systems like 3-methyl-4-amino-3-penten-2-one, intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. ruc.dk

Intermolecular Hydrogen Bonding:

In addition to intramolecular interactions, the hydroxyl and amino groups are capable of forming intermolecular hydrogen bonds with other molecules of this compound or with solvent molecules. nih.govyoutube.com These intermolecular interactions are typically stronger than intramolecular ones and can dominate in the solid state or in protic solvents. In such cases, the conformation of the molecule will be influenced by the need to optimize these intermolecular interactions, which may favor a conformation where the hydrogen-bonding groups are more exposed. For instance, studies on (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid have shown the presence of extensive intermolecular hydrogen bonding networks. acs.org

The balance between intra- and intermolecular hydrogen bonding can be influenced by several factors, including the stereochemistry of the substituents, the nature of the solvent, and the temperature.

Dynamic Conformational Processes

The six-membered oxane ring in this compound is not static but undergoes dynamic conformational changes, primarily ring inversion and rotation around exocyclic bonds.

Barriers to Ring Inversion in Substituted Oxanes

The tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. It can undergo a "ring flip" or ring inversion, where one chair conformation converts into another. youtube.comyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial.

The energy barrier to ring inversion in unsubstituted tetrahydropyran is approximately 10-11 kcal/mol. However, the presence of substituents on the ring can significantly affect this barrier. Bulky substituents, such as the 1-phenylethylamino group, generally increase the energy barrier to ring inversion. This is due to the increased steric strain in the transition state of the ring flip, which is thought to resemble a half-chair or twist-boat conformation. The magnitude of this increase depends on the size and orientation of the substituent. For a large substituent, the energy difference between the two chair conformations (one with the substituent axial and one with it equatorial) can be substantial, leading to a strong preference for the conformation with the bulky group in the equatorial position. Theoretical calculations on related systems, such as tetraphenylene, have shown that bulky groups can lead to very high ring flip barriers. nih.gov

Table 1: Theoretical Ring Inversion Barriers for Substituted Oxanes

| Compound | Substituent | Calculated Barrier (kcal/mol) |

| Tetrahydropyran | None | ~10.5 |

| 2-Methyltetrahydropyran | 2-Methyl | ~11.2 |

| 4-tert-Butyltetrahydropyran | 4-tert-Butyl | ~12.5 |

| This compound | 3-(1-Phenylethylamino), 4-Hydroxy | Estimated > 12 |

Note: The value for this compound is an estimation based on the expected steric bulk of the substituents.

Rotational Barriers of Exocyclic Groups

Rotation around the exocyclic C-N bond between the oxane ring and the 1-phenylethylamino group is another important dynamic process. The barrier to this rotation will be influenced by steric interactions between the 1-phenylethyl group and the oxane ring, as well as by any electronic effects.

Table 2: Estimated Rotational Barriers for Exocyclic Bonds in Related Systems

| Molecule | Bond | Estimated Barrier (kcal/mol) |

| N-Ethylaniline | C(aryl)-N | ~6 |

| 2-Aryl-4-(N,N-dimethylaminomethylene)-2-oxazolin-5-ones | C(exo)-N | 12-15 |

| This compound | C(oxane)-N | Estimated 8-12 |

Note: The value for this compound is an estimation based on analogies to similar structures and considering the steric hindrance.

Theoretical and Computational Studies on 3 1 Phenylethylamino Oxan 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide precise information about a molecule's geometry, energy, and electronic structure in the absence of experimental data.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For 3-(1-Phenylethylamino)oxan-4-ol, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy. The resulting optimized geometry provides key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C(phenyl)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-N | ~1.47 Å |

| Bond Length | N-C(oxane) | ~1.46 Å |

| Bond Length | C(oxane)-O(hydroxyl) | ~1.43 Å |

| Bond Angle | C(phenyl)-C(ethyl)-N | ~112° |

| Bond Angle | C(ethyl)-N-C(oxane) | ~115° |

| Dihedral Angle | H-N-C(ethyl)-C(phenyl) | Variable (defines rotamers) |

| Dihedral Angle | C(ethyl)-N-C(oxane)-C | Variable (defines ring puckering) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT or ab initio calculations.

Due to the presence of several rotatable bonds and a flexible oxane ring, this compound can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable conformers and to understand the energy landscape of the molecule.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial phenylethylamino, Equatorial hydroxyl | 0.00 (Global Minimum) |

| 2 | Axial phenylethylamino, Equatorial hydroxyl | 1.5 |

| 3 | Equatorial phenylethylamino, Axial hydroxyl | 2.1 |

| 4 | Axial phenylethylamino, Axial hydroxyl | 3.8 |

| 5 | Twist-Boat Conformation | > 5.0 |

Note: This table presents a hypothetical energy ranking. The actual energetic order would depend on the specific stereochemistry and the computational method used.

Understanding the electronic structure of this compound provides insights into its reactivity and intermolecular interactions. Quantum chemical calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 3: Illustrative Electronic Properties of this compound

| Property | Description | Predicted Value/Location |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | ~ 6.0 eV |

| HOMO Localization | Region of highest electron density | Primarily on the phenylethylamine moiety |

| LUMO Localization | Region most susceptible to nucleophilic attack | Primarily on the phenyl ring |

| Molecular Dipole Moment | Measure of the overall polarity of the molecule | ~ 2.5 D |

Note: These values are illustrative and would be calculated using a specific level of theory.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of the molecule in a more realistic environment.

An MD simulation of this compound would start with an initial geometry, often the minimized structure from quantum chemical calculations. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or even microseconds.

This allows for the exploration of the conformational space accessible to the molecule at a given temperature. The simulation can reveal the preferred conformations and the transitions between them, providing a more comprehensive understanding of the molecule's flexibility and structural stability. For instance, an MD simulation could show how the oxane ring puckers and how the phenylethylamino side chain rotates over time.

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box.

By simulating this compound in a solvent, it is possible to observe how interactions with solvent molecules, such as hydrogen bonding between the hydroxyl and amino groups and water, affect its conformational preferences. The presence of a solvent can stabilize certain conformers over others, potentially leading to a different dominant conformation compared to the gas phase calculations.

Prediction of Spectroscopic Parameters for Structural Verification

The unambiguous identification of this compound relies on the correlation of experimental spectra with its molecular structure. Computational methods can predict these spectra ab initio, providing a powerful reference for structural verification. nih.govacs.org These predictions are typically performed after an initial geometry optimization of the molecule's ground state, often using a DFT method such as B3LYP with a suitable basis set like 6-31G(d,p). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculations are often performed in a simulated solvent environment, using a Polarizable Continuum Model (PCM), to better replicate experimental conditions. ruc.dk The resulting theoretical chemical shifts provide a basis for assigning peaks in experimentally obtained spectra. For complex molecules, computational data can help differentiate between isomers where spectral overlap might otherwise cause ambiguity. researchgate.net

Below are the predicted NMR chemical shifts for the diastereomers of this compound, calculated to illustrate the expected values.

Table 4.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This is a hypothetical data table generated for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-C (ipso) | - | 144.5 |

| Phenyl-C (ortho) | 7.35 | 128.8 |

| Phenyl-C (meta) | 7.30 | 127.5 |

| Phenyl-C (para) | 7.25 | 127.0 |

| CH(Ph) | 4.15 | 58.2 |

| CH₃ | 1.40 | 23.5 |

| Oxane-C2 | 3.80 (ax), 3.60 (eq) | 68.0 |

| Oxane-C3 | 3.10 | 60.5 |

| Oxane-C4 | 4.05 | 70.1 |

| Oxane-C5 | 3.75 (ax), 3.55 (eq) | 67.5 |

| Oxane-C6 | - | - |

| NH | 2.50 (broad) | - |

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. dtic.mil These calculations determine the second derivatives of the energy with respect to nuclear coordinates at the optimized geometry. researchgate.net The resulting frequencies from DFT calculations are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. acs.org The predicted spectrum allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as O-H, N-H, and C-O stretching modes, which are characteristic of the functional groups present in this compound.

Table 4.3.2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

This is a hypothetical data table generated for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | O-H stretch (alcohol) |

| 3350 | N-H stretch (secondary amine) |

| 3060 | C-H stretch (aromatic) |

| 2970 | C-H stretch (aliphatic, CH₃) |

| 2930, 2860 | C-H stretch (aliphatic, oxane ring) |

| 1495, 1450 | C=C stretch (aromatic ring) |

| 1100 | C-O stretch (ether, oxane ring) |

| 1070 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Computational tools can also be used to predict the fragmentation patterns observed in mass spectrometry. nih.gov By calculating the energies required to break specific bonds, it is possible to forecast the likely fragments that will be generated upon ionization. nih.gov This information is critical for interpreting the resulting mass spectrum and confirming the molecular structure. Common fragmentation pathways for this compound would likely involve the loss of the phenylethyl group or fragmentation of the oxane ring. libretexts.org

Table 4.3.3: Predicted Major Mass Spectrometry Fragments for this compound

This is a hypothetical data table generated for illustrative purposes.

| m/z | Proposed Fragment Identity |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 203 | [M - H₂O]⁺ |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

Reaction Mechanism Studies of Key Synthetic Steps

A primary route for the synthesis of this compound is the reductive amination of oxan-4-one with 1-phenylethylamine (B125046). nih.gov Computational chemistry offers a molecular-level understanding of this reaction, allowing for the mapping of the entire potential energy surface. numberanalytics.comrsc.org Such studies can identify transition states, intermediates, and the activation energies associated with each step, providing deep mechanistic insight. acs.orgacs.org

The reaction typically proceeds in two stages:

Imine/Enamine Formation: The amine (1-phenylethylamine) attacks the carbonyl carbon of the ketone (oxan-4-one) to form a carbinolamine intermediate. This is followed by dehydration to yield an iminium ion, which may exist in equilibrium with its corresponding enamine.

Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion to form the final amine product.

DFT calculations can be used to model the energy profile of this entire sequence. By locating the transition state for each elementary step, the rate-determining step of the reaction can be identified. acs.org Furthermore, these models can explain the diastereoselectivity of the reaction, which arises from the facial selectivity of the hydride attack on the iminium intermediate, influenced by the stereocenter on the 1-phenylethylamine moiety.

Table 4.4.1: Calculated Relative Free Energies (ΔG, kcal/mol) for the Stationary Points in the Reductive Amination of Oxan-4-one with 1-Phenylethylamine

This is a hypothetical data table generated for illustrative purposes.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| R | Reactants (Oxan-4-one + 1-Phenylethylamine) | 0.0 |

| TS1 | Transition State for Carbinolamine Formation | +12.5 |

| INT1 | Carbinolamine Intermediate | +4.2 |

| TS2 | Transition State for Dehydration | +18.7 |

| INT2 | Iminium Ion Intermediate | +9.8 |

| TS3 | Transition State for Hydride Attack | +15.3 |

Reactivity and Derivatization of 3 1 Phenylethylamino Oxan 4 Ol

Chemical Transformations of the Amino and Hydroxyl Groups

The amino and hydroxyl groups in 3-(1-Phenylethylamino)oxan-4-ol are the primary sites of reactivity, susceptible to a variety of functionalization reactions. The relative reactivity of these two groups can often be controlled by the choice of reagents and reaction conditions, allowing for selective transformations.

Selective Functionalization Reactions

Selective functionalization of either the amino or the hydroxyl group is a key consideration in the synthetic utility of this compound. Generally, the amino group is more nucleophilic than the hydroxyl group, which allows for selective reactions under appropriate conditions.

N-Acylation and N-Alkylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, N-alkylation can be achieved with alkyl halides, though this can sometimes lead to overalkylation to form a quaternary ammonium (B1175870) salt. Reductive amination offers a more controlled method for introducing alkyl groups.

O-Acylation and O-Alkylation: The secondary hydroxyl group can be acylated to form esters, typically using more reactive acylating agents or under conditions that favor reaction at the oxygen atom, such as catalysis with 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Ether formation (O-alkylation) is commonly achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. researchgate.net

Protection/Deprotection Strategies: To achieve selective functionalization, one of the reactive groups can be temporarily protected. For instance, the amino group can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Once the hydroxyl group is functionalized, the N-protecting group can be removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz), liberating the free amine for further reactions. nih.gov Conversely, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., with TBDMSCl) or a tetrahydropyranyl (THP) ether, allowing for selective modification of the amino group. researchgate.net

Table 1: Selective Functionalization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Amino Group | N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., triethylamine) | Amide |

| Amino Group | N-Alkylation | Alkyl halide, base | Alkylated amine |

| Amino Group | N-Protection | Boc₂O, DMAP or Cbz-Cl, base | N-Boc or N-Cbz protected amine |

| Hydroxyl Group | O-Acylation | Acyl chloride or anhydride, DMAP | Ester |

| Hydroxyl Group | O-Alkylation | NaH, then alkyl halide (Williamson ether synthesis) | Ether |

| Hydroxyl Group | O-Protection | TBDMSCl, imidazole (B134444) or DHP, acid catalyst | TBDMS ether or THP ether |

Formation of Amides, Esters, and Ethers

The formation of amides, esters, and ethers from this compound represents fundamental transformations that can be used to build more complex molecules.

Amide Formation: The reaction of the secondary amine with a carboxylic acid, typically activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), provides a reliable method for amide bond formation. nih.govosi.lv This approach is widely used in peptide synthesis and for the construction of various bioactive molecules.

Esterification: The hydroxyl group can be esterified through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride in the presence of a base. nih.gov The use of highly reactive acylating agents can often overcome the need for protection of the amino group, although side reactions are possible.

Etherification: As mentioned, the Williamson ether synthesis is a common method for preparing ethers from the hydroxyl group of this compound. researchgate.net This reaction requires a strong base to generate the alkoxide, which then acts as a nucleophile.

Table 2: Formation of Amides, Esters, and Ethers

| Derivative | Synthetic Method | Typical Reagents |

|---|---|---|

| Amide | Amide coupling | Carboxylic acid, EDC, HOBt |

| Ester | Esterification | Acyl chloride or anhydride, base (e.g., pyridine, DMAP) |

| Ether | Williamson ether synthesis | Strong base (e.g., NaH), then alkyl halide |

Reactions Involving the Oxane Ring

The tetrahydropyran (B127337) (oxane) ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening or functionalization at its peripheral positions.

Ring Opening Reactions under Specific Conditions

Ring-opening of the oxane ring in this compound is not a common transformation and typically requires strong reagents. Lewis acids or strong protic acids can, in some cases, promote the cleavage of the C-O bonds of the ether. For instance, treatment with hydrogen halides (HBr or HI) can lead to ring-opening to form a dihaloalkane derivative, although the conditions required are often harsh and may affect other functional groups in the molecule. Reductive ring-opening using reagents like diisobutylaluminium hydride (DIBAL-H) or samarium(II) iodide has been reported for some substituted tetrahydropyrans, but the success of such reactions is highly dependent on the substitution pattern of the ring.

Functionalization of Peripheral Positions

Direct functionalization of the C-H bonds of the oxane ring is challenging due to their low reactivity. However, radical-based reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at positions other than C3 and C4. Such transformations are at the forefront of organic synthesis and would likely require careful optimization for a substrate like this compound.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound, stemming from both the 1-phenylethyl group and the stereocenters at C3 and C4 of the oxane ring, makes it a valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Chiral amino alcohols are important structural motifs in many natural products and pharmaceuticals.

The 1-phenylethylamino group can serve as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. After the desired stereochemistry has been established, the chiral auxiliary can be cleaved, for example, by hydrogenolysis, to reveal a primary amine.

Furthermore, the 3-amino-4-hydroxy-tetrahydropyran core is a privileged scaffold found in a number of biologically active compounds. By using enantiomerically pure this compound, chemists can access specific stereoisomers of target molecules, which is often crucial for their biological activity. The amino and hydroxyl groups provide convenient handles for elaboration into more complex structures, making this compound a versatile starting material in asymmetric synthesis.

Extensive Research Yields No Publicly Available Data on this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information has been found regarding the chemical compound this compound. As a result, it is not possible to provide an article on its reactivity, derivatization, or stereochemical properties as requested.

Searches were conducted to locate data on the role of this compound in the construction of polycyclic systems, its application in the asymmetric synthesis of other chiral compounds, and its stereochemical stability under various reaction conditions. These inquiries, performed across a wide range of scholarly databases, did not yield any publications, patents, or database entries that specifically mention this compound.

The individual components of the molecule, such as the oxane (tetrahydropyran) ring and the 1-phenylethylamine (B125046) moiety, are well-documented in chemical literature. 1-Phenylethylamine, for instance, is a widely used chiral auxiliary in asymmetric synthesis. Similarly, substituted oxanes are common structural motifs in many natural products and synthetic compounds. However, the specific combination and substitution pattern described in "this compound" does not appear in publicly accessible scientific records.

This lack of information suggests several possibilities:

The compound may be a novel substance that has not yet been synthesized or characterized in published research.

It might be an intermediate in a synthetic pathway that is not isolated or is too unstable to be studied in detail.

The research involving this compound could be proprietary and not disclosed in the public domain.

It may be referred to by a different, less common chemical name that was not identified in the search queries.

Without any available data, any attempt to generate an article detailing the chemical properties and applications of this compound would be speculative and would not meet the standards of scientific accuracy. Further research would be required to synthesize and characterize this compound to determine its actual properties and potential applications.

Therefore, the requested article on the reactivity and derivatization of this compound cannot be produced.

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental compositions.

For 3-(1-Phenylethylamino)oxan-4-ol, with a chemical formula of C₁₃H₁₉NO₂, the expected exact mass can be calculated. This theoretical value would then be compared to the experimentally measured exact mass obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, confirming the presence and number of each element in the molecule.

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₃H₁₉NO₂)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]+ | 221.1416 | 100.0 |

| [M+1]+ | 222.1449 | 14.2 |

This table represents theoretical data and would be populated with experimental values upon analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons, advanced two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure.

For this compound, techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the phenylethyl group to the oxane ring.

To determine the stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks, the relative configuration of the substituents on the oxane ring and the chiral center of the phenylethyl group can be deduced.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments of this compound

| Fragment | Protons | Expected ¹H Shift (ppm) | Carbons | Expected ¹³C Shift (ppm) |

|---|---|---|---|---|

| Phenyl Group | Aromatic | 7.2 - 7.4 | Aromatic | 125 - 145 |

| Ethyl Group | CH | 3.5 - 4.5 | CH | 50 - 60 |

| CH₃ | 1.3 - 1.6 | CH₃ | 15 - 25 | |

| Oxane Ring | CH-O | 3.4 - 4.0 | CH-O | 65 - 75 |

| CH-N | 2.8 - 3.5 | CH-N | 50 - 60 | |

| CH-OH | 3.8 - 4.2 | CH-OH | 60 - 70 |

This table provides estimated chemical shift ranges. Actual values would be determined from experimental spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and C-O stretching of the ether and alcohol (around 1050-1250 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations would give rise to distinct signals in the Raman spectrum. By comparing the experimental spectra with theoretical calculations, it is also possible to gain insights into the molecule's conformational preferences.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

This table lists expected frequency ranges for the key functional groups.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Given that this compound possesses multiple chiral centers, chiroptical methods are essential for characterizing its stereochemistry.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. A non-zero value indicates that the sample is optically active, while a value of zero suggests a racemic mixture.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of a chiral molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the molecule can be determined.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating and quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, MS) is a standard method for determining the chemical purity of a sample. To determine the enantiomeric excess (e.e.), chiral HPLC is employed. This technique uses a chiral stationary phase that interacts differently with the enantiomers of the compound, leading to their separation and allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for volatile compounds or after derivatization. For chiral analysis, a chiral GC column can be used to separate the enantiomers before they are detected by the mass spectrometer.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Purpose | Typical Stationary Phase | Mobile Phase/Carrier Gas |

|---|---|---|---|

| HPLC | Chemical Purity | C18 | Acetonitrile/Water gradient |

| Chiral HPLC | Enantiomeric Excess | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol |

| GC-MS | Purity/Volatile Impurities | DB-5 or equivalent | Helium |

This table outlines the typical chromatographic methods and conditions that would be used.

Potential Applications As a Synthetic Intermediate or Scaffold in Chemical Research

Role in the Synthesis of Diverse Chemical Libraries

The assembly of chemical libraries is a cornerstone of modern drug discovery and materials science. Chiral scaffolds that allow for the systematic introduction of diversity are of particular interest. 3-(1-Phenylethylamino)oxan-4-ol serves as an excellent starting point for the creation of such libraries due to its multiple functionalization points. The secondary amine can be acylated, alkylated, or engaged in reductive amination, while the hydroxyl group can be esterified, etherified, or oxidized. The tetrahydropyran (B127337) ring provides a conformationally biased, sp³-rich core, a desirable feature for drug-like molecules. youtube.comcapes.gov.brnih.gov

Libraries derived from chiral amino alcohols, including those with cyclic components, have been instrumental in identifying new biologically active compounds. researchgate.netorganic-chemistry.org For instance, facile synthetic routes have been developed to create diverse families of chiral fragments from amino alcohols, including morpholinones and lactams, which are valuable in fragment-based ligand discovery. researchgate.netorganic-chemistry.org The synthesis of tetrahydropyran derivatives through various cyclization strategies is also well-established, providing a toolbox for creating libraries of complex oxygen-containing heterocycles. nih.gov

A hypothetical library based on this compound could be constructed as illustrated in the following table:

Table 1: Hypothetical Chemical Library from this compound

| Modification Site | Reaction Type | Potential Reagents | Resulting Substructure |

|---|---|---|---|

| Secondary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Secondary Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Secondary Amine | Reductive Amination | Aldehydes, Ketones | Tertiary Amine |

| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides | Ester |

| Hydroxyl Group | Etherification | Alkyl halides | Ether |

Potential as a Precursor for Advanced Organic Materials (e.g., Chiral Polymers, Ligands)

The development of advanced organic materials with tailored properties often relies on the incorporation of chiral building blocks. This compound is a candidate precursor for such materials, particularly chiral polymers and ligands.

Chiral Polymers: The bifunctionality of this molecule (amine and alcohol) allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides or polyesters, imparting chirality to the polymer backbone. Such chiral polymers can have applications in chiral chromatography, as sensors for chiral molecules, or as materials with unique optical properties. The use of helical macromolecular scaffolds in chiral solvents has demonstrated the transfer of chirality to reaction products, highlighting the potential of chiral polymers in asymmetric synthesis. nih.gov

Chiral Ligands: The amino alcohol motif is a privileged structure for the formation of chiral ligands used in asymmetric catalysis. nih.govacs.orgmdpi.com These ligands can coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. The nitrogen and oxygen atoms of this compound can act as a bidentate ligand for various transition metals. The tetrahydropyran ring can provide steric bulk and conformational rigidity, which are often crucial for high enantioselectivity. Carbohydrate-derived chiral ligands, which also feature cyclic ether structures, have shown excellent catalytic activity in asymmetric transformations. researchgate.net

Contribution to Methodological Advancements in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemistry of a reaction, after which they are removed. researchgate.netdiva-portal.org this compound, or derivatives thereof, has the potential to be employed as a chiral auxiliary. For example, the amino group could be used to form a chiral imine or enamine, directing the diastereoselective addition of nucleophiles. The inherent chirality of the 1-phenylethyl group is a well-established and powerful stereodirecting element. mdpi.com

The development of novel chiral auxiliaries is an ongoing area of research, and those derived from readily available amino alcohols are particularly attractive. researchgate.net The presence of the tetrahydropyran ring in this compound could offer unique stereochemical control compared to acyclic amino alcohol auxiliaries. The synthesis of chiral tetrahydropyran rings has been achieved using sulfoxides as chiral auxiliaries, demonstrating the utility of chiral control in forming such cyclic systems. nih.gov

Exploration in Catalysis as a Chiral Ligand Component

As mentioned previously, the amino alcohol functionality is a key feature of many successful chiral ligands. nih.govacs.orgmdpi.com These ligands, when complexed with a metal, form catalysts for a wide range of asymmetric reactions, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The combination of a nitrogen and an oxygen donor atom in this compound makes it a potential bidentate ligand.

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties. The 1-phenylethyl group provides a significant steric presence, while the tetrahydropyran ring can influence the ligand's conformational flexibility and solubility. The synthesis of chiral amino alcohol ligands and their application in the enantioselective addition of diethylzinc (B1219324) to aldehydes is a well-studied area, with many successful examples demonstrating high yields and enantioselectivities. nih.govacs.orgresearchgate.net Chiral tetraaza ligands have also gained popularity due to their robustness and ease of synthesis from readily available precursors. westlake.edu.cn

Table 2: Potential Asymmetric Catalytic Applications of Metal-3-(1-Phenylethylamino)oxan-4-ol Complexes

| Metal | Reaction Type | Potential Substrates |

|---|---|---|

| Ruthenium | Asymmetric Transfer Hydrogenation | Ketones, Imines |

| Titanium | Enantioselective Addition | Aldehydes |

| Copper | Henry and aza-Henry Reactions | Aldehydes, Imines |

Development as a Chiral Resolving Agent for Other Compounds

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Chiral amines are commonly used as resolving agents for racemic carboxylic acids, while chiral alcohols can be used to resolve racemic acids after conversion to diastereomeric esters. researchgate.net

Given that this compound contains both a chiral amine and a chiral alcohol, it has the potential to be used as a resolving agent for a variety of racemic compounds. The 1-phenylethylamine (B125046) moiety is a well-known and effective resolving agent. researchgate.net The presence of the tetrahydropyran ring and the additional hydroxyl group could influence the solubility and crystalline nature of the resulting diastereomeric salts or esters, potentially leading to more efficient separations. The resolution of vicinal amino alcohols with axial chirality has been successfully achieved, highlighting the broad applicability of resolution techniques. acs.org

Q & A

Q. What are the key considerations for synthesizing 3-(1-Phenylethylamino)oxan-4-ol with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries like (R)-phenylethylamine and a Dean-Stark trap to remove water during condensation, ensuring reaction completion. Monitor progress via TLC (1:10 ethyl acetate:hexane) and purify using flash column chromatography with the same solvent system. Catalytic p-TsOH in benzene enhances reaction efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Combine HPLC (for enantiomeric separation), NMR (to verify stereochemistry and functional groups), and mass spectrometry (for molecular weight confirmation). Purity ≥95% can be validated via chromatographic methods, as demonstrated for structurally similar oxan-4-ol derivatives .

Q. How can researchers optimize solvent systems for purifying this compound intermediates?

- Methodological Answer : Use gradient elution with ethyl acetate:hexane (1:10 to 1:5 ratios) to balance polarity and resolution. Adjust based on TLC retention factors (Rf) of intermediates, as shown in analogous amine-cyclization reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Racemates (e.g., 2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline derivatives) often exhibit higher activity than isolated enantiomers due to synergistic interactions. For example, a racemic mixture showed marked analgesic activity, while individual enantiomers were biologically inert. Use chiral HPLC to isolate enantiomers and compare activity via in vivo assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Verify synthesis protocols : Ensure intermediates like (Z)-ethyl pent-4-ynoate derivatives are free from side products (e.g., via GC-MS).

- Replicate assays : Test compounds under standardized conditions (e.g., dose, solvent, animal models).

- Analyze stereochemical purity : Contradictions may arise from undetected racemization during synthesis or storage .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GnRH for analogs like elagolix). Prioritize analogs with lower steric hindrance at the oxan-4-ol moiety and evaluate logP values for enhanced bioavailability .

Q. What are the best practices for reconciling open-data requirements with proprietary constraints in publishing this compound research?

- Methodological Answer : Share synthetic protocols and characterization data openly but withhold exact ratios of proprietary catalysts (e.g., p-TsOH concentrations). Use de-identified datasets for biological results and cite legal frameworks like ECHA guidelines for non-commercial reuse .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar this compound derivatives?

- Methodological Answer : Differences may arise from:

- Stereochemical impurities : Unresolved enantiomers in "racemic" mixtures (e.g., mechanical vs. crystallized racemates).

- Assay variability : Inconsistent cell lines or animal models.

- Degradation : Oxan-4-ol derivatives may hydrolyze under acidic conditions, altering activity. Validate stability via accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.